3-fluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S2/c18-14-7-4-8-16(11-14)24(21,22)19-10-9-15-12-23-17(20-15)13-5-2-1-3-6-13/h1-8,11-12,19H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZKYVYFDAOPKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-aminothiophenol with α-haloketones under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate with sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes and receptors.
Biological Studies: The compound is used in studying the interaction with biological macromolecules.
Materials Science: It is explored for its potential in creating novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide
- 3-fluoro-4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide
Uniqueness
3-fluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to biological targets compared to its non-fluorinated analogs .
Biological Activity
3-Fluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antifungal and antibacterial applications. The presence of a fluorine atom, a phenylthiazole moiety, and a benzenesulfonamide group contributes to its unique properties and biological interactions.
Chemical Structure
The molecular formula of this compound is . The structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with various microbial targets. It exhibits potent antifungal activity against several fungi, including:
- Fusarium oxysporum
- Sclerotinia sclerotiorum
- Botrytis cinerea
Mode of Action
The compound functions by inhibiting fungal growth and reproduction through disruption of key biochemical pathways involved in cell division and metabolism. The effective concentrations (EC50 values) against selected fungi are as follows:
| Fungus | EC50 (mg/L) | EC50 (μM) |
|---|---|---|
| Fusarium oxysporum | 20.8 | 52.3 |
| Sclerotinia sclerotiorum | 9.5 | 23.9 |
| Botrytis cinerea | 24.6 | 61.8 |
Antibacterial Activity
In addition to its antifungal properties, the compound also shows significant antibacterial activity. It has been tested against various Gram-positive and Gram-negative bacteria, demonstrating effectiveness superior to traditional antibiotics like ampicillin and streptomycin.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial potency of similar thiazole derivatives, revealing that compounds with structural similarities to this compound exhibited IC50 values below 10 µg/mL against Staphylococcus aureus, indicating strong inhibitory effects on bacterial growth without toxicity to human liver cells (HepG2) .
Antioxidant Activity
Research indicates that compounds in this class may possess antioxidant properties, which can contribute to their overall biological efficacy by mitigating oxidative stress in cells.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiazole Ring : Synthesized from the reaction of 2-aminothiophenol with α-haloketones under acidic conditions.
- Introduction of the Phenyl Group : Achieved through Friedel-Crafts acylation.
- Sulfonamide Formation : Finalized by reacting the intermediate with sulfonyl chloride in the presence of a base.
Applications in Research
The compound is being explored for various applications:
- Medicinal Chemistry : As a scaffold for designing enzyme inhibitors.
- Biological Studies : Investigating interactions with biological macromolecules.
- Materials Science : Potential development of novel materials with unique properties.
Q & A
Q. What are the optimal synthetic routes for 3-fluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide?
- Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. Key steps include:
- Sulfonamide formation : Reacting 3-fluorobenzenesulfonyl chloride with 2-(2-phenylthiazol-4-yl)ethylamine in a polar aprotic solvent (e.g., DMF or dichloromethane) under basic conditions (e.g., triethylamine or pyridine) .
- Thiazole ring assembly : Cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis, followed by functionalization of the ethyl linker .
- Purification : Column chromatography or recrystallization to achieve >95% purity, confirmed by HPLC .
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : A combination of analytical techniques is employed:
- Spectroscopy : H/C NMR to verify proton environments and carbon frameworks (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 413.08) .
- X-ray crystallography : SHELX software for single-crystal structure determination, resolving bond lengths and angles (e.g., C-S bond at 1.76 Å) .
Q. What preliminary biological screening assays are recommended?
- Methodological Answer : Initial screening focuses on:
- Kinase inhibition : ATP-competitive assays using recombinant kinases (e.g., EGFR or VEGFR2) with fluorescence-based ADP-Glo™ kits .
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated using nonlinear regression .
Advanced Research Questions
Q. How to analyze structure-activity relationships (SAR) for this compound's bioactivity?
- Methodological Answer : SAR studies require:
- Structural analogs : Synthesizing derivatives with modified substituents (e.g., replacing fluorine with chloro or methoxy groups) and comparing bioactivity .
- Pharmacophore mapping : Identifying critical motifs (e.g., sulfonamide group, thiazole ring) via 3D-QSAR using CoMFA or CoMSIA .
- Binding assays : Surface plasmon resonance (SPR) to measure affinity for targets like carbonic anhydrase IX .
Q. What computational methods predict binding modes with biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonds between sulfonamide and kinase active sites) .
- Molecular dynamics (MD) : GROMACS for simulating ligand-protein stability over 100 ns trajectories, analyzing RMSD and binding free energies (MM-PBSA) .
- Quantum mechanics : DFT calculations (B3LYP/6-31G*) to assess electronic properties influencing reactivity .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) and validate with positive controls (e.g., staurosporine) .
- Cellular context : Compare activity in isogenic cell lines (e.g., wild-type vs. mutant p53) to identify genotype-specific effects .
- Metabolic stability : Conduct microsomal stability assays (e.g., human liver microsomes) to rule out pharmacokinetic confounders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
